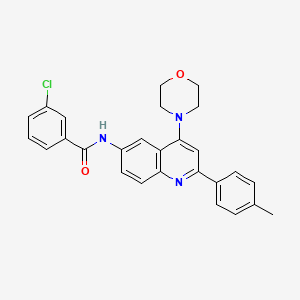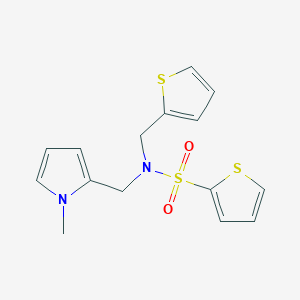
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H16N2O2S3 and its molecular weight is 352.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Rearrangement Studies
- Rearrangement of Threonine and Serine-Based N-(3-Phenylprop-2-yn-1-yl) Sulfonamides : This study describes the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine using solid-phase synthesis. These compounds underwent an unexpected reaction yielding pyrrolidin-3-ones, providing insight into the rearrangement processes and scope of these sulfonamides (P. Králová et al., 2019).
Analytical Chemistry Applications
- Detection of Thiophenols : A study on the development of fluorescent probes for detecting thiophenols demonstrates the use of sulfonamide groups in discriminating toxic benzenethiols in environmental and biological sciences. This research utilized a sulfonamide bond for selective sensitivity, highlighting the utility of sulfonamide derivatives in analytical chemistry (Z. Wang et al., 2012).
Medicinal Chemistry Applications
- Antibacterial Agents : A paper on the synthesis of new heterocyclic compounds containing sulfonamido moieties aimed at developing antibacterial agents indicates the potential of such compounds in medical applications. The study tested several synthesized compounds for antibacterial activity, showcasing the relevance of sulfonamides in drug discovery and development (M. E. Azab et al., 2013).
- Anticancer Agents : Another study explored the synthesis of novel sulfonamide derivatives, specifically testing their anticancer activity. The research evaluated these compounds against human tumor liver cell line HEPG-2, demonstrating the role of sulfonamides in cancer treatment and research (M. Ghorab et al., 2015).
Organic Chemistry and Compound Synthesis
- Microwave-Assisted Synthesis : A study focusing on the efficient one-pot, microwave-assisted synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides illustrates the innovative methods being developed for synthesizing sulfonamide compounds, highlighting their importance in organic synthesis (H. Zhiyou et al., 2015).
Biochemical Interactions
- Interaction with Hemoglobin : Research on the interaction of synthesized heterocyclic benzene sulfonamide compounds with hemoglobin provides valuable insights into the biochemical properties and interactions of sulfonamides. This study used spectroscopy and molecular modeling techniques to understand these interactions, demonstrating the utility of sulfonamides in biochemistry (Samane Naeeminejad et al., 2017).
Propiedades
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S3/c1-16-8-2-5-13(16)11-17(12-14-6-3-9-20-14)22(18,19)15-7-4-10-21-15/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGXDOLHIXIOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2942951.png)
![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)
![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2942955.png)
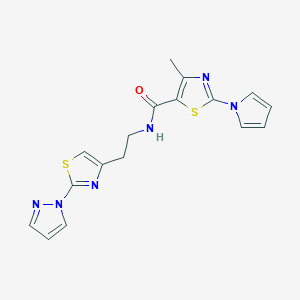

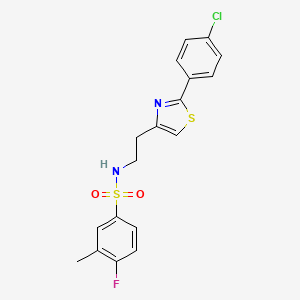


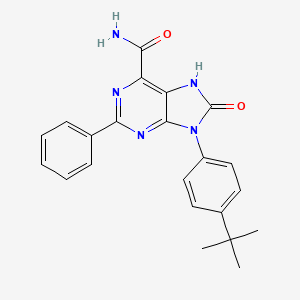

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2942966.png)
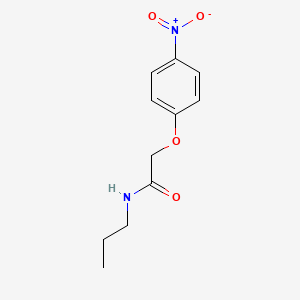
![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)
